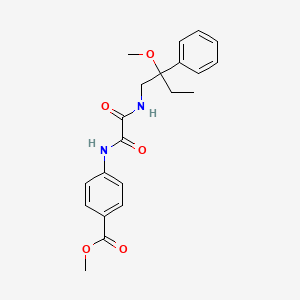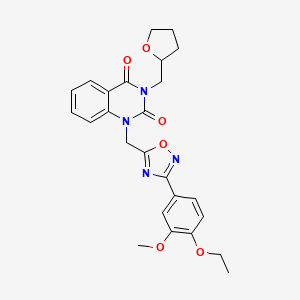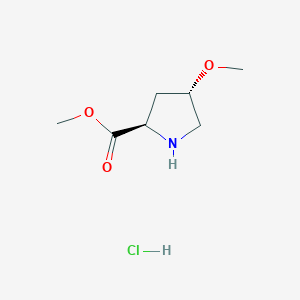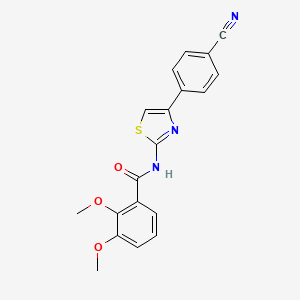
Methyl 4-(2-((2-methoxy-2-phenylbutyl)amino)-2-oxoacetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-((2-methoxy-2-phenylbutyl)amino)-2-oxoacetamido)benzoate, also known as MPAOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAOB belongs to the class of amide derivatives and is known for its anti-inflammatory and anti-tumor properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Compound Formation
One area of application for this compound involves chemical synthesis processes aimed at forming heterocyclic compounds. In a study by Ukrainets et al. (2014), Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate was used in cyclization reactions with bases, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base strength used. This reaction underscores the compound's utility in synthesizing complex heterocyclic structures, which are pivotal in medicinal chemistry and material science (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Photopolymerization Studies
In the realm of polymer science, the compound has found applications in nitroxide-mediated photopolymerization processes. Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, derived from a similar molecular backbone. This compound acted as a photoiniferter, decomposing under UV irradiation to generate alkyl and nitroxide radicals. The study highlighted significant photophysical and photochemical property changes, suggesting potential applications in designing light-responsive polymer systems (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Iron-Catalyzed Benzylation
Research by Kischel et al. (2007) demonstrated the compound's relevance in iron-catalyzed benzylation reactions. They explored how various CH-acidic 1,3-dicarbonyl compounds, including methyl 3-acetamidobut-2-enoate, could react with benzylic alcohols to yield 2-benzylated products efficiently. The study highlighted the utility of inexpensive iron chloride hexahydrate as a catalyst in these reactions, opening avenues for cost-effective synthetic methodologies in organic chemistry (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).
Liquid Crystalline Behaviors
Al-Obaidy et al. (2021) investigated the synthesis and liquid crystalline behaviors of double Schiff bases containing the ester linkage as a central core, derived from structures similar to Methyl 4-(2-((2-methoxy-2-phenylbutyl)amino)-2-oxoacetamido)benzoate. Their study provided insights into how different substituents and alkoxy chain lengths affect the mesophases' stability and transition temperatures, contributing valuable knowledge to the field of liquid crystal technology (Al-Obaidy, Tomi, & Abdulqader, 2021).
Eigenschaften
IUPAC Name |
methyl 4-[[2-[(2-methoxy-2-phenylbutyl)amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-21(28-3,16-8-6-5-7-9-16)14-22-18(24)19(25)23-17-12-10-15(11-13-17)20(26)27-2/h5-13H,4,14H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANYSQGQGLCZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-methoxy-2-phenylbutyl)amino)-2-oxoacetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one](/img/structure/B2961098.png)
![ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2961099.png)

![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961106.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2961109.png)
![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole](/img/structure/B2961110.png)
![6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2961113.png)



![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)